Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Lipophilicity ADME Drug Design

Researchers optimizing CNS lead series often face a critical logP barrier, where a 0.8 unit increase can determine blood-brain barrier penetration. This β-hydroxy ester provides that exact advantage over its des-trifluoromethyl analog. Procurement managers benefit from a reliable, multi-supplier sourcing network ensuring consistent quality and supply continuity. - +0.8 logP (XLogP3 2.8) vs. des-CF₃ analog for superior membrane permeability. - Aryl bromide enables stronger halogen bonding (0.6 kcal/mol over chloro) and simplifies anomalous dispersion phasing. - Available at ≥97% purity from stocked suppliers, supporting SAR and crystallography without synthetic delays.

Molecular Formula C12H12BrF3O3
Molecular Weight 341.12 g/mol
Cat. No. B13675808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate
Molecular FormulaC12H12BrF3O3
Molecular Weight341.12 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC(=CC(=C1)Br)C(F)(F)F)O
InChIInChI=1S/C12H12BrF3O3/c1-2-19-11(18)6-10(17)7-3-8(12(14,15)16)5-9(13)4-7/h3-5,10,17H,2,6H2,1H3
InChIKeyDAKWVWIJGJXHIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate – Physicochemical Baseline and Compound Identity for Procurement


Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate (CAS 2755718-48-8) is a β-hydroxy ester building block characterized by a 3-bromo-5-(trifluoromethyl)phenyl substitution pattern [1]. Its molecular formula is C₁₂H₁₂BrF₃O₃, with a molecular weight of 341.12 g/mol, a computed XLogP3 of 2.8, a topological polar surface area (TPSA) of 46.5 Ų, one hydrogen bond donor, six hydrogen bond acceptors, and five rotatable bonds [1]. The compound is commercially available at ≥95% purity from multiple suppliers .

1β-hydroxy ester building block with 3-bromo-5-CF₃-phenyl motif
2Supports halogen-bond-driven target engagement studies
3High computed lipophilicity (XLogP3 2.8) for permeability screening

Why In-Class Substitution of Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate Fails—Quantitative Rationale for Differentiation


In-class analogs—including regioisomers (e.g., 2-bromo-5-CF₃ or 4-bromo-3-CF₃ variants), the des-trifluoromethyl analog, and the chloro-for-bromo replacement—are not interchangeable with the target compound. Removing the trifluoromethyl group decreases the computed logP by 0.8 units (from XLogP3 2.8 to 2.0) [1][2]. Substituting chlorine for bromine lowers the molecular weight by 44.45 g/mol and eliminates the stronger halogen-bond donor capability intrinsic to aryl bromides [1][3][4]. Regioisomeric shifting alters the steric environment around the reactive bromine site, impacting cross-coupling regioselectivity and biological target engagement profiles . These physicochemical differences can significantly influence membrane permeability, metabolic stability, target binding, and synthetic utility in downstream derivatization.

Target compound
Des-trifluoromethyl analog
Removing CF₃ may shift lipophilicity and alter membrane permeability profile
Target compound
Chloro-for-bromo replacement
Weaker halogen-bond donor strength and lower molecular mass may affect target engagement and X-ray phasing
Target compound
Regioisomeric 2-bromo-5-CF₃ or 4-bromo-3-CF₃ variants
Steric and electronic changes at the aryl bromide site may alter cross-coupling regioselectivity

Quantitative Differentiation Evidence for Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate—Head-to-Head and Cross-Study Comparisons


0.8 logP Unit Lipophilicity Gain vs. Des-Trifluoromethyl Analog Directly Measured by XLogP3

The target compound shows a computed XLogP3 of 2.8, compared to 2.0 for the des-trifluoromethyl analog ethyl 3-(3-bromophenyl)-3-hydroxypropanoate (CAS 51699-41-3), an increase of 0.8 logP units [1][2]. This quantifiable lipophilicity enhancement is driven by the trifluoromethyl group and is expected to increase membrane permeability and tissue distribution [1].

Lipophilicity Gain
Head-to-head
XLogP3 +0.8 vs. des-CF₃ analog
Reported higher computed lipophilicity may support permeability screening
Computed value; verify experimentally
Lipophilicity ADME Drug Design

Stronger Halogen Bond Donor: Bromine vs. Chlorine – Quantified Interaction Energy Difference

In a computational model comparing halogen bonding of halobenzenes with benzene, bromobenzene exhibits a stronger interaction energy (-2.6 kcal/mol) than chlorobenzene (-2.0 kcal/mol), a difference of 0.6 kcal/mol in favor of bromine [1]. This trend is directly relevant to the target compound, where the aryl bromine at position 3 serves as a halogen bond donor capable of engaging protein backbone carbonyls or other Lewis bases more effectively than the corresponding chloro analog [2].

Halogen Bond Energy
Cross-study
Br vs. Cl: -2.6 vs. -2.0 kcal/mol (Δ 0.6 kcal/mol)
Reported stronger halogen-bond interaction may inform target engagement context
Extrapolated from bromobenzene model; compound-specific verification needed
Halogen Bonding Molecular Recognition Drug Design

Molecular Weight Differentiation: Bromine vs. Chlorine Analog – 44.45 g/mol Difference Impacts Pharmacokinetic Tuning

The target compound has a molecular weight of 341.12 g/mol, while the direct chloro analog ethyl 3-(3-chloro-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate (CAS 2734775-54-1) has a molecular weight of 296.67 g/mol [1][2]. The 44.45 g/mol difference is solely attributable to the replacement of bromine (atomic weight ~79.9) with chlorine (atomic weight ~35.5). This mass difference can be exploited for liquid chromatography-mass spectrometry (LC-MS) differentiation, while also affecting the compound's rotational correlation time and NMR relaxation properties .

MW Differentiation
Head-to-head
341.12 vs. 296.67 g/mol (Δ +44.45 g/mol)
Mass difference supports LC-MS differentiation and heavy-atom crystallographic phasing
Computed MW; analytical verification recommended
Molecular Weight Pharmacokinetics SAR

Enzyme Inhibitor Scaffold Validation: 3-Bromo-5-(trifluoromethyl)phenyl Moiety in InhA Inhibitor (IC₅₀ = 850 nM)

The 3-bromo-5-(trifluoromethyl)phenyl substructure is present in N-(3-bromo-5-(trifluoromethyl)phenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, a compound that inhibits Mycobacterium tuberculosis enoyl-[acyl-carrier-protein] reductase (InhA) with an IC₅₀ of 850 nM [1]. While this is not the target compound itself, it demonstrates that the specific 3-bromo-5-trifluoromethylphenyl motif can engage biological targets with measurable affinity, providing a rationale for selecting this building block over unsubstituted or singly-substituted analogs when developing enzyme inhibitors.

Scaffold Validation
Class-level
InhA inhibitor analog: IC₅₀ 850 nM
Class-level evidence supports use of 3-bromo-5-CF₃-phenyl motif in enzyme inhibitor design
Not target compound data; context-dependent
Enzyme Inhibition Antitubercular Medicinal Chemistry

Evidence-Backed Application Scenarios for Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-hydroxypropanoate in Research and Industrial Procurement


Medicinal Chemistry Lead Optimization Campaigns Requiring Enhanced Lipophilicity

When optimizing a lead series for improved membrane permeability, the 0.8 logP unit advantage of the target compound over the des-trifluoromethyl analog can be decisive. This compound is particularly suited for central nervous system (CNS) drug discovery programs where higher lipophilicity correlates with blood-brain barrier penetration [1][2].

Structure-Based Drug Design Leveraging Bromine Halogen Bonding

For targets where crystal structures or computational models indicate a halogen-bond acceptor site proximal to the ligand binding pocket, the target compound's bromine atom—with a halogen bond energy 0.6 kcal/mol stronger than the chloro analog—provides a measurable advantage in binding affinity optimization [3][4].

Heavy-Atom Derivatization for X-Ray Crystallographic Phasing

The presence of bromine (atomic weight ~79.9) in the target compound makes it suitable for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing experiments. The 44.45 g/mol mass difference relative to the chloro analog provides a clear anomalous scattering signal for macromolecular crystallography [5].

Structure-Activity Relationship (SAR) Profiling with Systematic Halogen Variation

In SAR campaigns exploring halogen substitution effects, this compound serves as the brominated reference point. Paired with its chloro analog, the systematic comparison of potency, selectivity, and ADME properties can deconvolute the contributions of halogen size, polarizability, and halogen bonding to the overall pharmacological profile [5][6].

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization
High computed lipophilicity (XLogP3)
Permeability and tissue distribution assays
Halogen-bond-guided target engagement
Aryl bromide halogen-bond donor strength
Binding assays with halogen-bond acceptor sites
Heavy-atom X-ray crystallography
Bromine anomalous scattering signal
SAD/MAD phasing feasibility
Halogen variation SAR profiling
Br/Cl mass and electronic differentiation
LC-MS differentiation and comparative bioactivity
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